![molecular formula C13H16N2O3 B2636144 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide CAS No. 955259-82-2](/img/structure/B2636144.png)
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide, also known as OPAA, is a chemical compound that has been widely used in scientific research. It belongs to the family of oxazolidinone derivatives, which have been found to possess a variety of biological activities. OPAA has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Aplicaciones Científicas De Investigación
- Applications :
- CCK-A Antagonist : In scientific studies related to cholecystokinin (CCK), this compound has been investigated as a CCK-A receptor antagonist . CCK plays a crucial role in physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility. By targeting CCK receptors, researchers aim to modulate these processes for potential therapeutic benefits.
- Pharmacokinetics and Drug Metabolism : Researchers have used N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide labeled with carbon-14 to study its pharmacokinetics and metabolism . The labeled version allows tracking its distribution, metabolism, and elimination in vivo.
- Potential Analgesic Properties : Given its structural similarity to 1,4-benzodiazepines, this compound may have implications in pain management and analgesia .
- Applications :
- Alkaline Phosphatase Inhibition : Researchers have screened related compounds against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) . N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide derivatives may exhibit inhibitory effects on these enzymes.
- Applications :
- Claisen–Schmidt-Type Condensation : Researchers have synthesized novel derivatives using a Claisen–Schmidt-type condensation reaction . Understanding the synthetic route aids in producing larger quantities for further studies.
Drug Discovery and Development
Biological Evaluation
Chemical Synthesis
Mecanismo De Acción
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide acts as a potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .
Biochemical Pathways
By inhibiting FXa, N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide disrupts both the intrinsic and extrinsic pathways of the coagulation cascade . This inhibition prevents the generation of thrombin and the formation of blood clots .
Pharmacokinetics
The interaction of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide with the neutral ligand chlorothiophene in the S1 subsite allows for good oral bioavailability . This property, combined with its high potency, makes it an effective oral anticoagulant .
Result of Action
The result of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide’s action is the prevention of thrombus formation . By inhibiting FXa, the compound prevents the generation of thrombin, thereby inhibiting the formation of fibrin clots .
Action Environment
Propiedades
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDXESKIRGLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.